2-(diethylamino)-6-methylpyrimidin-4-ol

Descripción

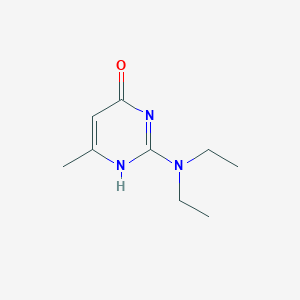

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(diethylamino)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCPECCCWDWTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195272 | |

| Record name | 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42487-72-9 | |

| Record name | 2-(Diethylamino)-4-hydroxy-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42487-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042487729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Diethylamino 6 Methylpyrimidin 4 Ol

Established Synthetic Routes to 2-(diethylamino)-6-methylpyrimidin-4-ol

The formation of the 2-amino-pyrimidin-4-ol core is a classic reaction in heterocyclic chemistry. The specific introduction of the diethylamino group at the 2-position is achieved by using a correspondingly substituted precursor.

A foundational and widely employed method for constructing the pyrimidine (B1678525) ring is the Prinzbach pyrimidine synthesis. This reaction involves the condensation of a β-ketoester with a guanidine (B92328) derivative. For the synthesis of the title compound, this involves the reaction between N,N-diethylguanidine and a β-ketoester such as ethyl acetoacetate (B1235776).

The reaction mechanism proceeds via the initial nucleophilic attack of the guanidine on the ester carbonyl of the ethyl acetoacetate, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to deprotonate the guanidine and facilitate the initial condensation step.

Reaction Components:

Guanidine Derivative: N,N-diethylguanidine

β-Ketoester: Ethyl acetoacetate

Catalyst/Base: Sodium ethoxide

Solvent: Ethanol

A chemically related and efficient alternative to using β-ketoesters is the utilization of diketene (B1670635). Diketene serves as a synthetic equivalent of an acetoacetyl group and is highly reactive towards nucleophiles. The reaction of diketene with N,N-diethylguanidine provides a direct route to this compound.

In this pathway, the more nucleophilic nitrogen of the N,N-diethylguanidine attacks the carbonyl of the β-lactone ring of diketene. This is followed by ring-opening and subsequent intramolecular cyclization and dehydration to yield the final pyrimidin-4-ol product. This method can be advantageous due to the high reactivity of diketene.

Modern pharmaceutical and chemical manufacturing increasingly employs continuous flow chemistry to enhance safety, efficiency, and scalability. mdpi.comnih.gov The synthesis of pyrimidine derivatives is well-suited for this technology. nih.govresearchgate.net A continuous process for this compound would involve pumping streams of the precursors, such as N,N-diethylguanidine and ethyl acetoacetate, into a heated reactor coil or microreactor.

The advantages of a continuous flow approach include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle highly reactive intermediates. mdpi.comtechnologynetworks.com This methodology can lead to higher yields, improved purity, and easier scale-up compared to traditional batch processing. researchgate.net

Precursors and Intermediate Compounds in this compound Synthesis

The successful synthesis of the target compound relies on the availability of specific starting materials. Based on the primary synthetic routes, the key precursors are:

N,N-diethylguanidine: This substituted guanidine provides the N-C-N backbone and the diethylamino group at the 2-position of the pyrimidine ring.

Ethyl acetoacetate: This β-ketoester provides the four-carbon chain (C4-C5-C6 and the C6-methyl group) required to complete the six-membered ring.

Diketene: An alternative precursor that also serves as the source for the acetoacetyl fragment of the molecule.

An alternative synthetic strategy involves the modification of a pre-formed pyrimidine ring. In this approach, a compound such as 2-(methylthio)-6-methylpyrimidin-4-ol can serve as an intermediate. researchgate.net The methylthio group is a good leaving group and can be displaced by diethylamine (B46881) in a nucleophilic aromatic substitution reaction to yield the final product.

Table of Precursors and Intermediates

| Compound Name | Role in Synthesis | Corresponding Synthetic Route |

|---|---|---|

| N,N-diethylguanidine | Precursor | Condensation Reactions; Generation from Diketene |

| Ethyl acetoacetate | Precursor | Condensation Reactions |

| Diketene | Precursor | Generation from Diketene |

| 2-(methylthio)-6-methylpyrimidin-4-ol | Intermediate | Nucleophilic Substitution Route |

| Diethylamine | Precursor | Nucleophilic Substitution Route |

Derivatization Strategies of this compound

The pyrimidin-4-ol scaffold, once synthesized, can be further modified to create various derivatives. The hydroxyl group at the 4-position is a key site for such derivatization reactions.

A well-documented derivatization strategy for similar pyrimidinols is the formation of sulfonate esters. nih.gov This reaction proceeds by treating the parent pyrimidinol with a sulfonyl chloride in the presence of a base. Although the specific derivatization of this compound is not detailed, the synthesis of sulfonate derivatives from the closely related 2-amino-6-methylpyrimidin-4-ol provides a clear and applicable methodology. nih.gov

The general procedure involves reacting the pyrimidinol with a substituted sulfonyl chloride, such as naphthalene-2-sulfonyl chloride or p-toluenesulfonyl chloride, in a suitable solvent like acetone (B3395972) with a base like potassium carbonate (K₂CO₃) to neutralize the HCl generated during the reaction. nih.gov The mixture is typically heated under reflux to ensure the completion of the reaction. nih.gov

Table of Synthesized Sulfonate Derivatives

| Starting Pyrimidinol | Sulfonyl Chloride Reagent | Resulting Sulfonate Derivative |

|---|---|---|

| 2-amino-6-methylpyrimidin-4-ol | Naphthalene-2-sulfonyl chloride | 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate |

| 2-amino-6-methylpyrimidin-4-ol | p-toluenesulfonyl chloride | 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate |

Data derived from the synthesis of analogous compounds. nih.gov

Modifications and Functionalization of the Pyrimidine Ring

The pyrimidine ring of this compound and its close analogs, such as 2-amino-substituted 6-methylpyrimidin-4-ols, offers several sites for modification. Key functionalization strategies often target the hydroxyl group at the C4 position and the potential for substitution at other positions of the ring.

One common modification pathway involves the O-substitution of the hydroxyl group. For instance, 2-amino-6-methylpyrimidin-4-ols can be converted into their sodium salts, which then serve as nucleophiles for reactions with various electrophiles. This approach has been successfully used to introduce ester functionalities. For example, reaction with appropriate halo-esters can yield 2-amino-substituted methyl 2-((6-methyl-pyrimidin-4-yl)oxy)acetates and propanoates. researchgate.net

Further transformations of these O-substituted derivatives can lead to the introduction of other functional groups and heterocyclic systems. The ester groups can be converted into hydrazides by reacting with hydrazine. These hydrazides are versatile intermediates that can undergo cyclization reactions to form new heterocyclic rings attached to the pyrimidine core. For example, heterocyclization of hydrazides with carbon disulfide in the presence of a base can lead to the formation of a 1,3,4-oxadiazole (B1194373) ring, resulting in compounds where the pyrimidine and oxadiazole rings are linked through an ether and a methylene (B1212753) bridge. researchgate.net

Another avenue for functionalization is the conversion of the 4-hydroxyl group into a leaving group, such as a chlorine atom, by treating the pyrimidin-4-ol with a chlorinating agent like phosphorus oxychloride. The resulting 4-chloro derivative is then susceptible to nucleophilic substitution, allowing for the introduction of various nitrogen-based nucleophiles. This has been demonstrated in the synthesis of 4-N-triazolyl derivatives from the corresponding 4-chloro precursors. researchgate.net

These modifications are summarized in the following table:

| Starting Material Analogue | Reagents | Modification Type | Resulting Functional Group/Ring | Reference |

| 2-amino-6-methylpyrimidin-4-ol | 1. NaH 2. Halogenated ester | O-alkylation | Ester | researchgate.net |

| 2-amino-substituted ((6-methyl-pyrimidin-4-yl)oxy)ester | Hydrazine | Hydrazinolysis | Hydrazide | researchgate.net |

| 2-amino-substituted ((6-methyl-pyrimidin-4-yl)oxy)hydrazide | Carbon disulfide, base | Heterocyclization | 1,3,4-Oxadiazole | researchgate.net |

| 2-amino-6-methylpyrimidin-4-ol | Phosphorus oxychloride | Chlorination | 4-Chloro | researchgate.net |

| 2-amino-4-chloro-6-methylpyrimidine | Triazole | Nucleophilic substitution | 4-N-triazolyl | researchgate.net |

Introduction of Various Substituents for Enhanced Biological Activity

The introduction of different substituents onto the pyrimidine scaffold is a key strategy for modulating the biological activity of the resulting compounds. The nature and position of these substituents can significantly influence the compound's interaction with biological targets.

In a study on derivatives of 2-amino-6-methylpyrimidin-4-ol, the introduction of O-substituted moieties and 1,3,4-oxadiazole rings was found to confer significant plant growth stimulating activity. The synthesized compounds exhibited a pronounced stimulating effect on plant growth, with activities ranging from 46-93% compared to the standard, heteroauxin. researchgate.net This suggests that the electronic and steric properties of the substituents at the C4 position play a crucial role in this specific biological activity.

The antimicrobial activity of pyrimidine derivatives can also be enhanced through strategic substitution. For example, in a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, the nature of the substituent on a benzene (B151609) ring attached to the hydrazide moiety was shown to have a strong influence on antimicrobial and antifungal activities. The presence of hydroxyl (OH) and amino (NH2) groups on the benzene ring led to an increase in activity, while compounds with halogen or nitro (NO2) groups were found to be less active. nih.gov

Furthermore, structure-activity relationship (SAR) studies on 2,6-disubstituted pyrimidin-4-ones have identified these compounds as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory diseases. Modifications at the C-2 and C-6 positions were explored to optimize potency and kinase selectivity. nih.gov Similarly, the introduction of various amine substituents on 2-aminopyrimidine (B69317) derivatives has been shown to yield potent inhibitors of β-glucuronidase, an enzyme associated with various pathological conditions. nih.gov

The following table summarizes the impact of different substituents on the biological activity of pyrimidine derivatives:

| Pyrimidine Scaffold | Substituent Introduced | Biological Activity | Reference |

| 2-amino-6-methylpyrimidin-4-ol | O-substituted esters, amides, and 1,3,4-oxadiazoles | Plant growth stimulation | researchgate.net |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Hydroxyl and amino groups on a terminal benzene ring | Enhanced antimicrobial and antifungal activity | nih.gov |

| 2,6-diaminopyrimidin-4-one | Various amino substituents at C-2 and C-6 | IRAK4 inhibition | nih.gov |

| 2-amino-4,6-dichloropyrimidine | Various amines at C-4 and C-6 | β-glucuronidase inhibition | nih.gov |

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry methodologies for the synthesis of this compound are not extensively documented, the broader field of pyrimidine synthesis has seen significant advancements in the application of environmentally benign methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One prominent green chemistry strategy is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times and, in many cases, improve product yields. The synthesis of various pyrimidine derivatives, including thiazolopyrimidines and tetrahydropyrimidines, has been successfully achieved using microwave irradiation, often with significant advantages over conventional heating methods. researchgate.netnih.govfoliamedica.bg For instance, the Biginelli condensation, a classic multi-component reaction for pyrimidine synthesis, can be efficiently carried out under microwave conditions. mdpi.com

Multi-component reactions (MCRs) themselves are a cornerstone of green chemistry as they allow for the synthesis of complex molecules in a single step from three or more reactants, thereby reducing the number of synthetic steps and purification stages. The synthesis of pyrimidines from amidines and alcohols has been achieved through an iridium-catalyzed multi-component reaction that is highly atom-economical, producing only water and hydrogen as byproducts. organic-chemistry.org

The use of greener catalysts and solvents is another important aspect. Catalytic approaches are preferred over stoichiometric reagents as they are used in smaller quantities and can often be recycled. For the synthesis of pyrimidines, various catalysts have been employed, including recyclable iron(II) complexes and p-toluene sulphonic acid. researchgate.netrsc.org The use of water or other environmentally benign solvents is also a key feature of many green synthetic protocols for pyrimidines. rsisinternational.org

Ultrasound-assisted synthesis has also emerged as a green alternative for the synthesis and derivatization of pyrimidines, offering shorter reaction times and higher yields. nih.gov

These green methodologies could potentially be adapted for the synthesis of this compound, offering more sustainable routes to this important chemical scaffold.

Molecular Structure and Tautomerism of 2 Diethylamino 6 Methylpyrimidin 4 Ol

Tautomeric Forms and Their Equilibrium in Solution

The tautomerism in 4-hydroxypyrimidines, such as 2-(diethylamino)-6-methylpyrimidin-4-ol, is a well-documented phenomenon. The equilibrium between the enol and keto forms can be influenced by several factors, most notably the solvent. In the gas phase and in non-polar solvents, the enol form may have a significant population. However, in polar solvents, the keto form, specifically the pyrimidin-4(1H)-one or pyrimidin-4(3H)-one, is generally favored. This is due to the greater polarity of the keto tautomer, which is stabilized by interactions with polar solvent molecules. For most 4-hydroxypyrimidines, the keto form is the predominant species in solution.

The general tautomeric equilibrium for this compound can be depicted as follows:

Figure 1: Tautomeric equilibrium between the enol (left) and keto (right) forms of this compound.

Spectroscopic Characterization Techniques for Tautomeric Analysis

The presence and relative abundance of tautomers in solution can be investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: Both 1H and 13C NMR spectroscopy are powerful tools for identifying and quantifying tautomeric forms. The chemical shifts of the protons and carbons in the pyrimidine (B1678525) ring are sensitive to the tautomeric state. For instance, the chemical shift of the proton at position 5 of the pyrimidine ring will differ between the enol and keto forms. Similarly, the 13C chemical shift of the carbon at position 4 will be significantly different for a carbon bearing a hydroxyl group (enol, ~160-170 ppm) compared to a carbonyl carbon (keto, >170 ppm).

While specific NMR data for this compound is limited, a study by Yengoyan et al. on a series of structurally similar 2-amino-substituted 6-methylpyrimidin-4-ols provides valuable insights. The reported 1H NMR spectra of these compounds in DMSO-d6 show a signal for the pyrimidine CH proton around 5.47 ppm and a broad singlet for the OH proton around 10.94 ppm, which is indicative of the presence of the keto form in this polar aprotic solvent.

Interactive Data Table: Representative 1H and 13C NMR Data for a Structurally Similar Compound (2-piperidino-6-methylpyrimidin-4-ol) in DMSO-d6

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| CH3 (pyrimidine) | 2.25 (s) | 23.6 |

| CH (pyrimidine) | 5.47 (q) | 99.3 |

| C4 (C=O) | - | 164.8 |

| C2 (C-N) | - | 155.3 |

| C6 (C-CH3) | - | 165.1 |

| N(CH2)2 (piperidine) | 3.56-3.62 (m) | 44.2 |

| (CH2)3 (piperidine) | 1.57-1.70 (m) | 24.4, 24.8 |

| OH | 10.94 (br s) | - |

Data adapted from Yengoyan et al., Letters in Organic Chemistry, 2019, 16, 000-000.

UV-Vis Spectroscopy: The electronic absorption spectra of pyrimidine derivatives are also dependent on their tautomeric form. The enol and keto forms have different chromophoric systems and will, therefore, exhibit different absorption maxima (λmax). By measuring the UV-Vis spectra in solvents of varying polarity, it is possible to observe shifts in the absorption bands, providing evidence for a shift in the tautomeric equilibrium. Generally, the keto form absorbs at a longer wavelength compared to the enol form.

Theoretical Studies on Tautomeric Stability and Interconversion

Quantum chemical calculations have become an indispensable tool for studying tautomerism. arxiv.org These theoretical methods allow for the determination of the relative stabilities of different tautomers and the energy barriers for their interconversion. Density Functional Theory (DFT) is a commonly employed method for such investigations.

For 4-hydroxypyrimidine (B43898) and its derivatives, theoretical studies have consistently shown that the pyrimidin-4-one (keto) tautomers are energetically more favorable than the corresponding 4-hydroxypyrimidine (enol) forms. chemicalbook.com The calculated energy difference between the tautomers provides a quantitative measure of their relative stability.

Theoretical calculations can also model the effect of the solvent on the tautomeric equilibrium. By using continuum solvation models, such as the Polarizable Continuum Model (PCM), it is possible to simulate the influence of different solvents on the relative energies of the tautomers. These calculations generally confirm the experimental observation that polar solvents further stabilize the more polar keto tautomer.

Furthermore, computational methods can be used to map the potential energy surface for the interconversion between tautomers. This allows for the calculation of the activation energy for the tautomerization process, providing insights into the kinetics of the equilibrium. The interconversion between the enol and keto forms of 4-hydroxypyrimidines can proceed through an intramolecular proton transfer or be catalyzed by solvent molecules. Theoretical studies have shown that the presence of a protic solvent, such as water, can significantly lower the activation energy for the proton transfer, thereby facilitating the tautomerization process.

While specific theoretical studies on this compound are not prevalent in the literature, the well-established computational methodologies and the consistent results for the parent 4-hydroxypyrimidine system provide a solid framework for understanding the tautomeric behavior of this compound.

Analytical Methodologies for the Quantification and Detection of 2 Diethylamino 6 Methylpyrimidin 4 Ol

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of 2-(diethylamino)-6-methylpyrimidin-4-ol from complex matrices, such as biological fluids and environmental samples, enabling its precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biomarker Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the bioanalytical determination of this compound. This method offers exceptional sensitivity and specificity, making it ideal for detecting trace levels of the compound in biological samples, where it serves as a key biomarker of exposure to its parent compound, pirimiphos-methyl (B1678452).

In a typical LC-MS/MS workflow, the sample undergoes an extraction process, often solid-phase extraction (SPE), to isolate the analyte and remove interfering substances. The extract is then injected into a liquid chromatograph, where this compound is separated from other components on a chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized, and specific precursor and product ion transitions are monitored. This multiple-reaction monitoring (MRM) provides a high degree of certainty in identification and quantification.

Key Research Findings:

LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of multiple pesticide metabolites, including this compound, in human urine.

These methods are characterized by low limits of detection (LOD) and quantification (LOQ), often in the sub-parts-per-billion range, allowing for the assessment of low-level environmental exposure.

The use of isotopically labeled internal standards is a common practice to ensure high accuracy and precision by compensating for matrix effects and variations in instrument response.

Interactive Data Table: Typical LC-MS/MS Parameters

| Parameter | Typical Value/Condition |

| Chromatographic Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Precursor Ion (m/z) | 182.1 |

| Product Ions (m/z) | 126.1, 98.1 |

| Collision Energy | Optimized for specific transitions |

Gas Chromatography (GC) Applications

While LC-MS/MS is more prevalent for the analysis of polar metabolites like this compound, gas chromatography (GC) can also be employed, particularly when coupled with mass spectrometry (GC-MS). The analysis of pirimiphos-methyl and its metabolites in various matrices, including food and environmental samples, has been reported using GC-based methods. nih.govresearchgate.netresearchgate.net

For GC analysis of this pyrimidinol, a derivatization step is often necessary to increase its volatility and thermal stability. This typically involves converting the hydroxyl group into a less polar and more volatile derivative, such as a silyl (B83357) or acetyl derivative.

Research Findings:

GC-MS methods have been established for the analysis of the parent compound, pirimiphos-methyl, in a variety of samples. nih.govresearchgate.net

The analysis of organophosphate pesticide metabolites, a class to which this compound belongs, is frequently performed using GC after a suitable derivatization step.

Detectors such as flame photometric detector (FPD) or nitrogen-phosphorus detector (NPD) can be used for selective detection, while mass spectrometry provides definitive identification.

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous confirmation of the chemical structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals corresponding to the different types of protons in the molecule. The ethyl protons of the diethylamino group would appear as a quartet and a triplet. The methyl protons on the pyrimidine (B1678525) ring would be a singlet, and the vinyl proton on the ring would also present as a singlet. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the structure. Distinct signals would be observed for the methyl carbon, the carbons of the ethyl groups, and the carbons of the pyrimidine ring, including the carbon bearing the hydroxyl group.

Predicted NMR Data:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (ring) | 2.1 - 2.3 | Singlet |

| -CH= (ring) | 5.5 - 5.7 | Singlet |

| -N(CH₂CH₃)₂ | 3.3 - 3.5 | Quartet |

| -N(CH₂CH₃)₂ | 1.1 - 1.3 | Triplet |

| -OH | Variable | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ring) | 20 - 25 |

| =C-CH₃ | 155 - 160 |

| -CH= | 95 - 100 |

| =C-OH | 165 - 170 |

| =C-N(Et)₂ | 160 - 165 |

| -N(CH₂)₂ | 40 - 45 |

| -CH₃ (ethyl) | 10 - 15 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Expected IR Absorption Bands:

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group.

C-H stretching vibrations of the methyl and ethyl groups would appear in the 2850-3000 cm⁻¹ region.

The C=N and C=C stretching vibrations within the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ range.

C-N stretching vibrations would likely be found in the 1200-1350 cm⁻¹ region.

The C-O stretching vibration of the hydroxyl group would be expected in the 1000-1200 cm⁻¹ range.

Interactive Data Table: Expected Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | 3200 - 3600 (broad) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N / C=C stretch (ring) | 1500 - 1650 |

| C-N stretch | 1200 - 1350 |

| C-O stretch | 1000 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring system in this compound is a chromophore that absorbs UV radiation.

The UV-Vis spectrum would be expected to show absorption maxima (λmax) characteristic of the substituted pyrimidine structure. The position of these maxima can be influenced by the solvent used for the analysis. The presence of the diethylamino and hydroxyl substituents on the pyrimidine ring will affect the energy of the electronic transitions and thus the λmax values.

Expected UV-Vis Absorption:

It is anticipated that this compound would exhibit strong absorption in the UV region, likely between 200 and 400 nm.

The exact λmax would depend on the specific electronic transitions (e.g., π → π* and n → π*) within the molecule and the polarity of the solvent.

Electrochemical Methods

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the detection of pesticide residues. researchgate.netmdpi.com These methods are based on measuring the electrical signals generated by the oxidation or reduction of an analyte at an electrode surface. mmu.ac.uk For compounds like this compound and its parent, Pirimicarb, voltammetric techniques are particularly prominent. mdpi.comresearchgate.net These sensors can be highly effective due to their portability, low sample consumption, and compatibility with miniaturized equipment. researchgate.net

The primary electrochemical techniques utilized in pesticide analysis include various forms of voltammetry, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). mdpi.comresearchgate.net These techniques involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive substance. mdpi.com

A key area of research involves the modification of electrode surfaces to enhance sensitivity and selectivity. chemijournal.com Materials such as graphene oxide, gold nanoparticles, and conductive polymers have been used to create sophisticated sensors for pesticide detection. researchgate.net For instance, a screen-printed electrode modified with the conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT) and gold nanoparticles has been developed for the detection of Pirimicarb, demonstrating the potential for detecting related pyrimidine derivatives. researchgate.net

A notable study on the electrochemical quantification of Pirimicarb utilized a boron-doped diamond electrode. researchgate.net This research provides a framework for the potential analysis of its metabolite, this compound. The study identified three irreversible oxidation processes for Pirimicarb using cyclic, differential pulse, and square-wave voltammetry. researchgate.net The analytical method developed using differential pulse voltammetry demonstrated high sensitivity and accuracy. researchgate.net

The performance metrics from this study are summarized in the table below, illustrating the capabilities of electrochemical methods for quantifying pyrimidine-based compounds.

| Parameter | Value | Reference |

| Analytical Technique | Differential Pulse Voltammetry (DPV) | researchgate.net |

| Electrode | Boron-Doped Diamond | researchgate.net |

| Linear Range | 2.0 to 219 µmol L⁻¹ | researchgate.net |

| Limit of Detection (LOD) | 1.24 µmol L⁻¹ | researchgate.net |

| Accuracy (Recovery) | 88.6% to 96.3% | researchgate.net |

These findings underscore the potential of electrochemical sensors as simple, reliable, and portable tools for the quantification of this compound in various samples. researchgate.net

Method Validation and Quality Control in Analytical Research

The validation of an analytical method is essential to ensure that the results are accurate, reliable, and fit for their intended purpose. nih.gov For the analysis of pesticide residues like this compound, method validation provides documented evidence of a method's performance characteristics. nih.govpsu.edu This process is a fundamental requirement for laboratories, particularly those operating under quality standards like ISO/IEC 17025. researchgate.netlgcstandards.com

The core parameters evaluated during method validation for quantitative analysis include accuracy, precision, linearity, range, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.govpsu.edu

Accuracy (Trueness): This parameter measures the closeness of the experimental results to the true or accepted value. It is typically assessed by analyzing certified reference materials or through recovery studies on samples spiked with a known concentration of the analyte. psu.edumhlw.go.jp For pesticide residue analysis, recovery rates are generally expected to fall within the 70-120% range.

Precision: Precision expresses the degree of scatter between a series of measurements. It is evaluated at two levels:

Repeatability: The precision obtained under the same operating conditions over a short interval (intra-assay precision). mhlw.go.jp

Intermediate Precision: The precision obtained within the same laboratory but with variations such as different analysts, equipment, or days (inter-assay precision). mhlw.go.jp The relative standard deviation (RSD) for precision studies should typically be ≤ 20%.

Linearity and Range: Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. nih.govwjarr.com A correlation coefficient (r²) value of >0.99 is often required to demonstrate linearity. wjarr.comnih.gov

Selectivity (or Specificity): This is the ability of the method to measure the analyte of interest accurately in the presence of other components, such as impurities, degradation products, or matrix components. mhlw.go.jp

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov The signal-to-noise ratio is often used to estimate these limits, with a ratio of 3:1 for LOD and 10:1 for LOQ being common benchmarks. mhlw.go.jp

A study on the determination of Pirimicarb and its metabolites, including a desmethyl derivative structurally related to this compound, in fruits and vegetables provides a practical example of validation results. nih.gov

| Validation Parameter | Result | Commodity |

| Limit of Detection | <0.0015 mg/kg | Various fruits and vegetables |

| Accuracy (Recovery) | 83-124% | Plums (at 0.05 mg/kg) |

| Accuracy (Recovery) | 83-124% | Other commodities (at 0.005 mg/kg) |

Ongoing quality control is crucial to ensure that a validated method remains in a state of control during routine use. eurl-pesticides.eu This involves regularly analyzing quality control samples, such as blanks and spiked samples, and monitoring the performance of the analytical instruments through calibration checks. psu.edueurl-pesticides.eu Matrix-matched calibration is also a common practice to compensate for matrix effects that can suppress or enhance the analytical signal. eurl-pesticides.eu

Biological and Biochemical Research on 2 Diethylamino 6 Methylpyrimidin 4 Ol

Role as a Metabolite of Pirimiphos-methyl (B1678452)

2-(diethylamino)-6-methylpyrimidin-4-ol is a principal breakdown product of pirimiphos-methyl. The metabolic process in mammals involves the cleavage of the phosphorus-ester side chain (P-O-C bond) through hydrolysis, which detoxifies the parent insecticide. This transformation occurs in various species, including rats, dogs, and goats, where the resulting hydroxypyrimidine is then excreted. In addition to direct hydrolysis, further metabolic steps can include N-dealkylation of the diethylamino group.

Human biomonitoring utilizes the measurement of environmental chemicals or their metabolites in human tissues and fluids, such as urine or blood, to assess exposure. For non-persistent pesticides like organophosphates, which are rapidly metabolized, urine is the matrix of choice for analysis. The metabolites of pirimiphos-methyl, including this compound, are therefore crucial biomarkers for evaluating human exposure levels resulting from diet, occupational settings, or environmental contact.

While the methodology for detecting pesticide metabolites in urine is well-established, large-scale biomonitoring studies specifically quantifying this compound in diverse human populations were not prominently available in reviewed literature. However, studies on analogous pesticides, such as pirimicarb, have successfully used their corresponding hydroxypyrimidine metabolites as sensitive and specific biomarkers for monitoring occupational exposure. nih.gov This suggests a strong potential for this compound to serve a similar role in assessing human exposure to pirimiphos-methyl.

Pirimiphos-methyl degrades in the environment through a combination of physical, chemical, and biological mechanisms. researchgate.net Key pathways include hydrolysis, mineralization, and abiotic transformations. researchgate.net The rate of degradation is significantly influenced by environmental conditions; it is accelerated by higher temperatures, moisture content, and biological activity, such as during the thermophilic composting of agricultural waste. researchgate.net

In these degradation processes, this compound is a major and expected product. wjarr.com For instance, studies on the fate of pirimiphos-methyl in stored grains show that the insecticide breaks down via hydrolysis to form the parent hydroxypyrimidine. This indicates that the formation of this compound is a critical step in the environmental dissipation of pirimiphos-methyl.

The detection of this compound has been confirmed in various biological samples, primarily in animal studies. It has been identified as a urinary metabolite in both rats and dogs. In studies involving lactating goats administered pirimiphos-methyl, this metabolite was detected in milk as well as in tissues such as the liver and kidney.

The compound may be used as an analytical standard for its determination in human biological samples using techniques like liquid chromatography. In a case report of severe pirimiphos-methyl intoxication, analysis focused on the parent compound and its active toxic metabolite, pirimiphos-methyl-oxon, in plasma. frontiersin.org However, the detection of this compound in urine remains a key indicator of exposure and metabolic detoxification.

Table 1: Detection of this compound in Biological Matrices

| Biological Matrix | Species | Finding |

|---|---|---|

| Urine | Rat, Dog | Identified as a major urinary metabolite. |

| Milk | Goat | Detected as a residue following administration of the parent compound. |

| Liver | Goat | Identified as a metabolite in tissue samples. |

| Kidney | Goat | Identified as a metabolite in tissue samples. |

| Human Samples | Human | Used as an analytical standard for detection in biological samples. |

Investigation of Biological Activities of this compound Derivatives

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. wjarr.com Consequently, derivatives of pyrimidine, including structures related to this compound, have been investigated for a range of biological activities.

Tuberculosis remains a significant global health challenge, necessitating the discovery of novel therapeutics. The pyrimidine nucleus is a component of several small molecules that have shown promise as anti-tubercular agents, with some advancing to clinical trials. nih.govucl.ac.uk Research has explored various classes of pyrimidine derivatives, demonstrating that this structural motif is a viable starting point for developing new drugs against Mycobacterium tuberculosis. nih.govresearchgate.net

Studies have highlighted the structure-activity relationships of different pyrimidine families, although specific research focusing on the anti-tubercular properties of direct derivatives of this compound is not extensively documented in the reviewed literature. Nonetheless, the established anti-tubercular potential of the broader pyrimidine class suggests this could be a fruitful area for future investigation. wjarr.comnih.gov

The pyrimidine core is also central to the development of antiretroviral drugs, particularly as inhibitors of HIV reverse transcriptase. nih.gov The tautomeric form of this compound is 2-(diethylamino)-6-methyl-4(3H)-pyrimidinone. Research into pyrimidinone derivatives has identified compounds with significant anti-HIV activity.

One study synthesized a series of 2-[(2-phthalimidoethyl)thio]-4(3H)-pyrimidinone derivatives and evaluated their ability to inhibit HIV-1 replication. researchgate.net Within this series, the compound 6-methyl-2-[(2-phthalimidoethyl)]-4(3H)-pyrimidinone , which shares the 6-methyl-4(3H)-pyrimidinone core with the subject compound, was found to be the most active. researchgate.net This finding indicates that modifications at the 2-position of the 6-methylpyrimidin-4-ol/-one scaffold can yield potent anti-HIV agents.

Table 2: Anti-HIV-1 Activity of a Structurally Related Pyrimidinone Derivative

| Compound | Core Structure | Activity |

|---|---|---|

| 6-methyl-2-[(2-phthalimidoethyl)]-4(3H)-pyrimidinone | 6-methyl-4(3H)-pyrimidinone | Inhibits HIV-1 replication in the micromolar concentration range; most active in its series. researchgate.net |

Inhibition of Specific Enzymes (e.g., UDP-galactopyranose mutase, HIV-1 Reverse Transcriptase)

Research into the inhibitory potential of this compound on specific enzymes is largely guided by the activities of structurally related pyrimidine derivatives. Two enzymes of significant therapeutic interest are UDP-galactopyranose mutase and HIV-1 Reverse Transcriptase.

UDP-galactopyranose mutase (UGM): UDP-galactopyranose mutase (UGM) is an essential enzyme in certain pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. kiesslinglab.comusask.ca UGM catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), a crucial precursor for the biosynthesis of the bacterial cell wall. nih.govnih.gov The absence of this enzyme in mammals makes it an attractive target for the development of new antimicrobial drugs. usask.canih.gov

While direct studies on this compound are not extensively documented, research on other heterocyclic compounds has identified potent UGM inhibitors. For instance, various 2-aminothiazoles have been identified as competitive inhibitors of UGM. kiesslinglab.comnih.gov The exploration of pyrimidine-based compounds as UGM inhibitors is a logical extension of this research, given the structural similarities and the recognized bioactivity of the pyrimidine scaffold. Identifying inhibitors for UGM is considered a valid strategy for developing novel antimycobacterial agents. kiesslinglab.comrsc.org

HIV-1 Reverse Transcriptase (RT): Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a critical enzyme for the replication of the virus and a primary target for antiretroviral therapy. mdpi.comnih.gov The enzyme converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. mdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function. mdpi.com

The pyrimidine scaffold is a core component of several known HIV-1 RT inhibitors. researchgate.net Researchers have successfully designed and synthesized pyrimidine derivatives that demonstrate potent, nanomolar activity against wild-type HIV-1. researchgate.net For example, certain trifluoromethyl-substituted pyrimidine compounds have shown notable anti-HIV-1 properties. mdpi.com This suggests that pyrimidine-containing molecules like this compound could be investigated for their potential to inhibit this key viral enzyme.

| Enzyme Target | Inhibitor Scaffold Class | Significance of Inhibition | Reference |

|---|---|---|---|

| UDP-galactopyranose mutase (UGM) | 2-Aminothiazoles, Triazolothiadiazines | Disruption of mycobacterial cell wall synthesis; potential anti-tuberculosis therapy. | kiesslinglab.comnih.gov |

| HIV-1 Reverse Transcriptase (RT) | Pyrimidine derivatives (NNRTIs) | Blocks viral replication; a cornerstone of antiretroviral therapy. | mdpi.comresearchgate.net |

Potential as Heterocyclic Compounds with Pharmacophoric Properties

The pyrimidine moiety is considered a "privileged pharmacophore" in medicinal chemistry. scialert.net A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleobases like cytosine, thymine, and uracil, highlighting its profound biological importance. scialert.net

The structural versatility of the pyrimidine core allows for easy functionalization at multiple positions, enabling the creation of large libraries of compounds with diverse chemical properties. researchgate.net This has led to the development of numerous pyrimidine-containing drugs with a wide spectrum of pharmacological activities. researchgate.net The presence of this scaffold in this compound suggests its potential to interact with various biological targets. The diethylamino and methyl groups attached to the core pyrimidine ring contribute to its specific physicochemical properties, such as lipophilicity and steric profile, which can influence its pharmacokinetic and pharmacodynamic behavior.

Screening for Other Pharmacological Potentials

Given the established role of the pyrimidine nucleus as a versatile pharmacophore, this compound and its analogs are candidates for screening across a broad range of pharmacological activities. scialert.netresearchgate.net The literature on pyrimidine derivatives provides a roadmap for potential therapeutic applications.

Potential Screening Areas for Pyrimidine Derivatives:

Antimicrobial Activity: Pyrimidine derivatives have been developed as antibacterial and antifungal agents. researchgate.netmdpi.comnih.gov

Anticancer Activity: Many pyrimidine-containing compounds exhibit antiproliferative effects against various cancer cell lines. scialert.netnih.gov

Anti-inflammatory and Analgesic Activity: Certain pyrimidine derivatives have shown promise as anti-inflammatory and pain-reducing agents. nih.gov

Antiviral Activity: Beyond HIV, pyrimidines are explored for activity against other viruses. scialert.net

Antioxidant Activity: Some pyrimidine compounds have demonstrated the ability to mitigate oxidative stress. mdpi.com

| Pharmacological Potential | Therapeutic Area | Reference |

|---|---|---|

| Antimicrobial (Antibacterial, Antifungal) | Infectious Diseases | researchgate.netnih.gov |

| Anticancer / Antiproliferative | Oncology | scialert.netnih.gov |

| Anti-inflammatory | Inflammatory Disorders | nih.gov |

| Antiviral (including anti-HIV) | Infectious Diseases | researchgate.netscialert.net |

| Analgesic | Pain Management | nih.gov |

| Antioxidant | Diseases related to Oxidative Stress | mdpi.com |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of analogs to determine which structural features are critical for a desired pharmacological effect.

Based on SAR studies of related heterocyclic systems like pyrido[2,3-d]pyrimidines and other pyridine (B92270) derivatives, several hypotheses can be proposed for modifying the activity of this compound analogs: nih.govresearchgate.net

Modification of the C2-Substituent: The diethylamino group at the C2 position is a key feature. Altering its size, lipophilicity, or hydrogen-bonding capacity (e.g., replacing it with dimethylamino, piperidinyl, or morpholinyl groups) could significantly impact target binding and potency. For instance, in some kinase inhibitors, introducing specific amino side chains has enhanced potency and bioavailability. researchgate.net

Modification of the C6-Substituent: The methyl group at the C6 position influences the electronic properties and steric profile of the ring. Replacing it with other alkyl groups, aryl groups, or hydrogen could modulate the compound's interaction with a target protein. nih.gov

Substitution on the Pyrimidine Ring: Introducing substituents at the C5 position of the pyrimidine ring could provide additional interaction points with a biological target.

Modification of the C4-Hydroxyl Group: The hydroxyl group at C4 exists in tautomeric equilibrium with a keto form (pyrimidinone). Alkylation or acylation of this group would change its hydrogen-bonding capability and could alter the molecule's binding mode.

| Position of Modification | Example Modification | Potential Impact on Activity | Reference Principle |

|---|---|---|---|

| C2-amino group | Replace diethylamino with cyclic amines (e.g., piperidine) | Alter steric bulk and lipophilicity, potentially improving binding affinity. | researchgate.net |

| C6-methyl group | Replace methyl with phenyl or substituted phenyl | Introduce potential for π-stacking interactions, enhancing potency. | nih.gov |

| C5-position | Introduce a halogen (e.g., -F, -Cl) or a small alkyl group | Modify electronic properties and provide new contact points with the target. | nih.gov |

| C4-hydroxyl group | Convert to a methoxy (B1213986) (-OCH3) group | Remove hydrogen bond donor capability, which may increase selectivity for certain targets. | nih.gov |

Computational and Molecular Docking Studies in Biological Target Interactions

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing how a small molecule like this compound might interact with a biological target at the molecular level. mdpi.comnih.gov These in silico studies can guide the design of new analogs and help interpret SAR data.

A molecular docking study would involve placing a 3D model of this compound into the known crystal structure of a target protein's binding site (e.g., the allosteric site of HIV-1 RT or the active site of UGM). The software then calculates the most favorable binding poses and estimates the binding affinity. semanticscholar.org

These simulations can reveal key interactions, such as:

Hydrogen Bonds: The pyrimidine ring nitrogens and the C4-hydroxyl group are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The diethylamino and methyl groups can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-Stacking: The pyrimidine ring could potentially engage in π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

The results of docking studies can inform which analogs are most likely to be active, prioritizing them for chemical synthesis and biological testing. semanticscholar.org

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| C4-Hydroxyl Group | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, His |

| Pyrimidine Ring Nitrogens | Hydrogen Bond (Acceptor) | Lys, Arg, Ser, Gln, Asn |

| Diethylamino Group | Hydrophobic Interaction | Val, Leu, Ile, Ala, Phe |

| C6-Methyl Group | Hydrophobic Interaction | Ala, Val, Leu, Ile |

| Pyrimidine Ring | π-Stacking | Phe, Tyr, Trp, His |

Mechanisms of Action and Cellular Targets

The specific mechanisms of action for this compound are not yet fully elucidated and would depend on the therapeutic context. However, based on the activities of related pyrimidine derivatives, several potential mechanisms can be hypothesized.

If the compound were developed as an antimycobacterial agent , its primary cellular target would likely be UDP-galactopyranose mutase (UGM). usask.canih.gov The mechanism of action would involve the inhibition of this enzyme, leading to the depletion of UDP-Galf. This would disrupt the synthesis of the arabinogalactan (B145846) layer, a critical component of the mycobacterial cell wall, ultimately compromising the structural integrity of the bacterium and leading to cell death. kiesslinglab.com

If pursued as an antiviral agent against HIV-1 , the target would be the reverse transcriptase enzyme. The mechanism would likely be allosteric inhibition, where the compound binds to the NNRTI pocket of the enzyme. mdpi.com This binding event would induce a conformational change that distorts the active site, preventing the conversion of viral RNA to DNA and thus halting the viral replication cycle. nih.gov

In an anticancer context, pyrimidine derivatives are known to target a variety of cellular proteins, most notably protein kinases. nih.gov A potential mechanism could involve the inhibition of a specific cyclin-dependent kinase (CDK) or a receptor tyrosine kinase (e.g., EGFR). nih.govresearchgate.net By inhibiting these kinases, the compound could block critical cell signaling pathways responsible for cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.net

Environmental and Agrochemical Research Aspects

Environmental Fate and Persistence as a Pesticide Metabolite

The environmental fate and persistence of 2-(diethylamino)-6-methylpyrimidin-4-ol are determined by the degradation pathways of its parent compounds, pirimiphos-methyl (B1678452) and pirimicarb, in various environmental compartments such as soil and water.

Table 1: Environmental Fate Characteristics of Parent Compounds

| Parent Compound | Degradation Pathways | Metabolite Persistence | Factors Influencing Persistence |

| Pirimiphos-methyl | Volatilization, photodegradation, biodegradation, chemical hydrolysis who.int | Not specified, but forms from rapid degradation of parent who.int | Soil type, temperature, microbial activity, pH rivm.nl |

| Pirimicarb | Metabolic degradation in soil and plants pan-europe.infoacs.org | Medium persistence in soil pan-europe.info | Soil composition, climate, plant species acs.org |

This table summarizes the environmental degradation pathways and persistence of the parent pesticides that lead to the formation of this compound.

Bioaccumulation and Biotransformation Studies

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. Biotransformation is the metabolic process by which organisms modify foreign chemical compounds.

Studies on the parent compound pirimicarb suggest a low potential for bioaccumulation in aquatic organisms. An estimated bioconcentration factor (BCF) of 4 indicates that the substance is not likely to accumulate significantly in the fatty tissues of fish and other aquatic life nih.gov. This low bioaccumulation potential is likely extended to its metabolite, this compound, due to its hydrophilic nature.

Biotransformation is a key process in the detoxification and elimination of pirimiphos-methyl and pirimicarb in mammals. In rats, dogs, and cows, pirimicarb is metabolized through oxidative and hydrolytic pathways, resulting in hydroxypyrimidines, including 2-amino-5,6-dimethyl-4-hydroxypyrimidine and 2-methylamino-5,6-dimethyl-4-hydroxypyrimidine, which are then excreted in the urine nih.gov. Similarly, in humans, pirimicarb is metabolized to 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol (DDHP) and 5,6-dimethyl-2-(methylamino)pyrimidin-4-ol (MDHP) nih.gov. The rapid biotransformation and excretion of these metabolites prevent their significant accumulation in the body.

Role in the Context of Pesticide Exposure Assessment

The measurement of pesticide metabolites in biological samples, such as urine, is a valuable tool for assessing human exposure to parent compounds. The compound this compound and its related hydroxypyrimidine metabolites serve as specific biomarkers for exposure to pirimicarb.

A human oral dosing study demonstrated that 5,6-dimethyl-2-(methylamino)pyrimidin-4-ol (MDHP) is the major urinary metabolite of pirimicarb nih.gov. The study also quantified the excretion of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol (DDHP). Both free and conjugated forms of these metabolites were found to have short elimination half-lives of 2.8 to 4.6 hours, with excretion being almost complete within 24 hours nih.gov. Due to its consistent excretion profile among individuals, MDHP is recommended as a sensitive and specific biomarker for assessing dietary or occupational exposure to pirimicarb nih.govnih.gov.

Table 2: Urinary Metabolites of Pirimicarb for Exposure Assessment

| Metabolite | Abbreviation | Significance in Exposure Assessment | Elimination Half-life |

| 5,6-dimethyl-2-(methylamino)pyrimidin-4-ol | MDHP | Major urinary metabolite, recommended as a sensitive and specific biomarker nih.govnih.gov | 2.8 - 4.6 hours nih.gov |

| 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol | DDHP | Significant urinary metabolite, also used as a biomarker nih.gov | 2.8 - 4.6 hours nih.gov |

This table highlights the key urinary metabolites of pirimicarb that are used as biomarkers for human exposure assessment.

Regulatory Frameworks and Standards for Metabolite Monitoring

The regulatory frameworks for pesticides and their metabolites are designed to protect human health and the environment. While specific regulatory limits for this compound are not commonly established, the monitoring and regulation of its parent compounds, pirimiphos-methyl and pirimicarb, indirectly control its presence.

In the United States, the Code of Federal Regulations (CFR) sets tolerances for residues of pirimiphos-methyl in various agricultural commodities findlaw.com. These tolerances are the maximum legally permissible levels of pesticide residues.

In the European Union, the approval of active substances like pirimicarb is subject to periodic review. The European Food Safety Authority (EFSA) assesses the risks to consumers and the environment, which includes an evaluation of the metabolites nih.gov. For organic pesticides in general, there are established drinking water standards to ensure public health rivm.nl.

The regulation of pesticide metabolites often involves assessing their own toxicity. If a metabolite is found to be of toxicological concern, it may be included in the residue definition for the parent pesticide, and specific maximum residue levels (MRLs) may be established. The ongoing review of pirimicarb's approval in the EU will consider the latest scientific data on its metabolites to ensure that its use does not pose an unacceptable risk nih.gov.

Industrial and Synthetic Applications Excluding Basic Identification & Properties

Use as an Intermediate in Chemical Manufacturing

In the industrial sector, 2-(diethylamino)-6-methylpyrimidin-4-ol is recognized as a key intermediate, particularly in the agrochemical field. It is known as a metabolite of pirimiphos-methyl (B1678452), a broad-spectrum organophosphate insecticide. This relationship underscores its role in the synthesis and environmental lifecycle of pesticides. The compound's structure is a precursor for creating active ingredients used in crop protection. Its pyrimidine (B1678525) ring system is a common scaffold in agrochemicals, and the diethylamino and hydroxyl groups provide reactive sites for further chemical elaboration to produce the final pesticidal products.

Applications in Organic Synthesis

The chemical reactivity of this compound makes it a valuable tool in organic synthesis. It is employed in the creation of various heterocyclic compounds. chemicalbook.com The pyrimidine core can undergo further reactions, such as substitution at the hydroxyl group, to build more complex molecular architectures. Chemists utilize this compound to synthesize novel derivatives with specific, desired properties by modifying its functional groups. These synthetic pathways can lead to a diverse range of molecules with potential applications in materials science and other areas of chemical research.

Role in Pharmaceutical Research and Development

In the realm of medicinal chemistry, this compound serves as a starting material for the synthesis of compounds with potential therapeutic value. chemicalbook.com Research has shown its utility in creating molecules that exhibit pharmacophoric properties, meaning they possess the essential structural features required for biological activity. chemicalbook.com

A notable application is in the development of dual inhibitors for the HIV-1 capsid and the human enzyme cyclophilin A, both of which are critical for the replication and assembly of the HIV-1 virus. chemicalbook.com By using this compound as a foundational structure, researchers can synthesize novel inhibitor candidates designed to disrupt these viral processes, highlighting its importance in the search for new antiviral agents. chemicalbook.com

Interactive Data Table: Key Research Findings

| Application Area | Specific Use | Finding/Outcome |

| Agrochemicals | Intermediate | Precursor in the synthesis of pesticides like pirimiphos-methyl. |

| Organic Synthesis | Building Block | Used to synthesize a variety of heterocyclic compounds. chemicalbook.com |

| Pharmaceutical R&D | Scaffold | Employed in the synthesis of dual inhibitors for HIV-1 capsid and cyclophilin A. chemicalbook.com |

Advanced Spectroscopic and Computational Characterization

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the biomonitoring and metabolite identification of xenobiotics like 2-(diethylamino)-6-methylpyrimidin-4-ol. This compound serves as an analytical standard for its determination in various biological matrices, including human urine and fish tissues. The high resolving power and mass accuracy of instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers enable the differentiation of metabolites from endogenous matrix components and the elucidation of their elemental compositions.

In a typical metabolomics workflow, biological samples are analyzed by LC-HRMS to generate complex datasets. These datasets are then processed to detect features corresponding to the parent compound and its potential metabolites. The accurate mass measurements provided by HRMS are used to generate potential elemental formulas for unknown metabolites. Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments, where ions are fragmented to produce characteristic patterns that help identify the structure of the metabolites. This comprehensive approach allows for the retrospective analysis of pesticide metabolites and other xenobiotics in biological samples.

While specific metabolite identification studies for this compound are not extensively detailed in the public domain, the established analytical strategies for biomonitoring pesticides in urine via LC-Orbitrap HRMS provide a clear framework for how such an investigation would proceed. The use of this compound as an analytical standard is critical in these studies for confirmation and quantification.

| Technique | Application | Key Advantages | Reference Compound |

|---|---|---|---|

| LC-HRMS (e.g., Orbitrap, Q-ToF) | Biomonitoring and metabolite identification in biological samples (urine, tissues). | High mass accuracy, high resolution, enables elemental composition determination. | This compound (as analytical standard) |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites. | Provides fragmentation patterns characteristic of molecular structure. | Metabolites of this compound |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive and high-resolution data on the three-dimensional arrangement of atoms in the solid state. unimi.it A study on 2-diethylamino-6-methylpyrimidin-4(3H)-one, the tautomeric form of this compound, has provided detailed insights into its crystal structure. researchgate.net

The crystallographic data provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state. This information is invaluable for validating computational models and understanding intermolecular interactions that govern the compound's physical properties.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₅N₃O |

| Molecular Weight | 181.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.799 (5) |

| b (Å) | 12.136 (5) |

| c (Å) | 15.023 (5) |

| α (°) | 92.753 (5) |

| β (°) | 94.538 (6) |

| γ (°) | 112.103 (5) |

| Volume (ų) | 1979.6 (13) |

| Z | 8 |

| Temperature (K) | 113 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G, can be employed to optimize the molecular geometry of this compound in the gas phase. nih.govresearchgate.net The results of these calculations, including bond lengths and angles, can be compared with experimental data from SC-XRD to validate the computational model. Once validated, the model can be used to calculate various electronic properties, including:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites of intermolecular interactions, including hydrogen bonding.

Vibrational Frequencies: DFT calculations can predict the infrared and Raman spectra of a molecule. nih.gov Comparing these calculated spectra with experimental data helps in the assignment of vibrational modes.

These computational insights provide a detailed picture of the molecule's electronic characteristics and reactivity patterns, complementing experimental findings.

Quantum Chemical Insights and Molecular Modeling

Quantum chemical calculations and molecular modeling extend beyond DFT to provide a deeper understanding of molecular properties and behavior. For this compound, these methods can be used to explore aspects that are difficult to probe experimentally.

For instance, the tautomeric equilibrium between the -ol and -one forms (this compound and 2-diethylamino-6-methylpyrimidin-4(3H)-one) can be investigated. Quantum chemical calculations can determine the relative energies of these tautomers in different environments (gas phase, various solvents) to predict which form is more stable under specific conditions.

Molecular modeling can also be used to simulate the interactions of this compound with biological macromolecules, such as enzymes or receptors. By understanding the binding modes and interaction energies, researchers can hypothesize about its mechanism of action or metabolic fate.

Furthermore, thermodynamic properties like entropy and their correlation with temperature can be derived from the harmonic frequencies calculated using quantum chemical methods. nih.gov These calculations provide a complete theoretical framework for understanding the physicochemical properties of this compound.

Future Research Directions and Translational Potential

Development of Novel Derivatizations for Enhanced Specificity

Future research will likely focus on the chemical modification of the 2-(diethylamino)-6-methylpyrimidin-4-ol scaffold to create novel derivatives with enhanced biological specificity. The broad bioactivity of the pyrimidine (B1678525) nucleus suggests that targeted derivatization could yield compounds with tailored therapeutic or agrochemical properties. rasayanjournal.co.in

Strategies for derivatization could include modifications at several key positions on the pyrimidine ring. For instance, substitutions at the amino group or the hydroxyl group could significantly alter the molecule's polarity, size, and hydrogen bonding capabilities. A study on related 2-amino-substituted 6-methyl-pyrimidin-4-ols demonstrated that introducing moieties like 1,3,4-oxadiazole (B1194373) or triazole rings can lead to compounds with pronounced plant growth-stimulating activities. researchgate.net This indicates that the core structure is amenable to modifications that can fine-tune its biological effects.

The primary goal of such derivatization would be to enhance the specificity of the molecule for a particular biological target, be it an enzyme, receptor, or nucleic acid. For example, by incorporating functional groups that mimic the natural substrate of a target enzyme, it may be possible to design highly selective inhibitors. researchgate.net This approach could lead to the development of new pharmaceuticals or more targeted pesticides with reduced off-target effects. The synthesis of novel pyridopyrimidine derivatives has already shown promise in targeting specific enzymes like EGFR and CDK4/cyclin D1, which are implicated in cancer. nih.gov

The design and synthesis of these new derivatives will be guided by computational modeling and high-throughput screening. Molecular docking studies can predict the binding affinity of virtual compounds to target proteins, allowing for the rational design of molecules with improved specificity. nih.gov This in silico approach, combined with efficient synthetic methodologies, will accelerate the discovery of novel pyrimidine derivatives with desired biological profiles.

Exploration of Untapped Biological Activities

While this compound is primarily recognized as a metabolite of pirimiphos-methyl (B1678452), its own potential biological activities are an area ripe for investigation. The pyrimidine scaffold is a common feature in a vast array of biologically active molecules, including drugs and natural products, suggesting that this compound may have functions beyond its metabolic role. researchgate.netnih.gov

Future research should employ systematic screening approaches to uncover these untapped activities. In silico screening, for instance, can be a powerful tool to predict potential biological targets for this compound. nih.govmdpi.com By comparing its structure to libraries of known bioactive compounds, it may be possible to generate hypotheses about its potential pharmacological effects, such as antimicrobial, anti-inflammatory, or anticancer activities. nih.govnih.gov

Experimental validation of these computational predictions would then be carried out using a variety of bioassays. For example, its potential as an antimicrobial agent could be tested against a panel of pathogenic bacteria and fungi. nih.gov Its anti-inflammatory properties could be assessed by measuring its ability to inhibit key enzymes in the inflammatory pathway, such as lipoxygenase. nih.gov Furthermore, given that some pyrimidine derivatives exhibit anticancer properties, its cytotoxicity against various cancer cell lines could be evaluated. nih.gov

A study on novel 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives revealed significant plant growth stimulant properties, suggesting a potential role in agriculture beyond its connection to pesticides. researchgate.net This finding underscores the importance of looking beyond the compound's origin as a metabolite to explore its inherent biological potential.

Advanced Biomonitoring and Exposure Assessment Methodologies

As a key metabolite of the widely used insecticide pirimiphos-methyl, this compound serves as a crucial biomarker for human exposure assessment. sigmaaldrich.com Future research in this area will focus on developing more advanced, sensitive, and high-throughput analytical methods for its detection and quantification in biological matrices.

The development of fully automated online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents a significant step forward. mdpi.comuq.edu.aunih.gov These online SPE-LC-MS/MS methods offer several advantages over traditional offline techniques, including reduced sample volume, shorter analysis times, and increased sample throughput, making them ideal for large-scale biomonitoring studies. nih.govnih.gov The automation of the SPE process minimizes manual sample handling, thereby reducing the potential for human error and improving the reproducibility of the results. mdpi.com

Further advancements could involve the use of novel sorbents in the SPE process to achieve even higher selectivity and recovery of the analyte from complex biological samples like urine and blood. hh-ra.org The implementation of isotope dilution techniques, where a stable isotope-labeled internal standard is used, can further enhance the accuracy and precision of quantification. nih.gov

The goal is to establish robust and validated methods that can detect the compound at very low concentrations (ng/mL levels), which is essential for assessing background exposure levels in the general population. nih.govresearchgate.net These advanced methodologies will provide more accurate data for epidemiological studies aiming to understand the potential health effects associated with exposure to pirimiphos-methyl.

Integration of Omics Technologies in Mechanistic Studies

Understanding the molecular mechanisms by which this compound may exert its own biological effects is a critical area for future research. The integration of "omics" technologies, such as metabolomics and proteomics, will be instrumental in elucidating these mechanisms. mdpi.com

Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic perturbations within a cell or organism following exposure to the compound. scispace.com By comparing the metabolic profiles of exposed and unexposed systems, researchers can identify altered biochemical pathways, which can, in turn, point to the compound's mechanism of action. mdpi.comnih.gov For instance, a metabolomics study on the parent compound, pirimiphos-methyl, in salmon hepatocytes revealed effects on lipid metabolism, glutathione (B108866) levels, and glycolysis. nih.gov Similar studies focused on the metabolite could distinguish its specific effects.